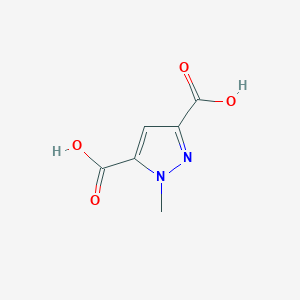

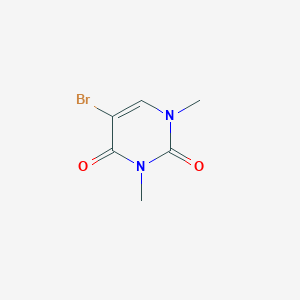

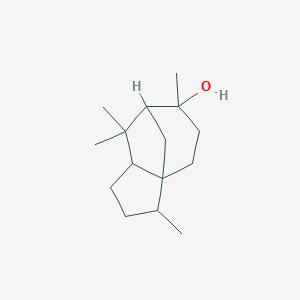

![molecular formula C18H12F3N5OS B187835 N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5677-43-0](/img/structure/B187835.png)

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as PTP1B inhibitor, is a promising drug candidate for the treatment of diabetes and obesity. This compound has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance.

Wirkmechanismus

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor binds to the catalytic site of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity. N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a negative regulator of insulin signaling, which dephosphorylates the insulin receptor and downstream signaling molecules, leading to insulin resistance. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Biochemische Und Physiologische Effekte

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, and improves lipid metabolism. In addition, N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on metabolic health.

Vorteile Und Einschränkungen Für Laborexperimente

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor is a valuable tool for studying the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in insulin signaling and glucose homeostasis. It can be used in vitro and in vivo to investigate the biochemical and physiological effects of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibition. However, the inhibitor has some limitations, including its specificity for N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, which may vary depending on the experimental conditions. In addition, the inhibitor may have off-target effects, which need to be carefully evaluated.

Zukünftige Richtungen

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has great potential as a therapeutic agent for the treatment of diabetes and obesity. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the inhibitor, and developing more potent and selective analogs. In addition, the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in other metabolic pathways and disease conditions should be further investigated. Finally, the efficacy and safety of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor in human clinical trials should be evaluated.

Synthesemethoden

The synthesis of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor involves a series of chemical reactions, including the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the addition of trifluoromethylpyrazole and the coupling of the resulting intermediate with an amine group. The final product is obtained through a purification process, which includes recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Eigenschaften

CAS-Nummer |

5677-43-0 |

|---|---|

Produktname |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Molekularformel |

C18H12F3N5OS |

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C18H12F3N5OS/c19-18(20,21)15-7-12(14-4-2-6-28-14)24-16-8-13(25-26(15)16)17(27)23-10-11-3-1-5-22-9-11/h1-9H,10H2,(H,23,27) |

InChI-Schlüssel |

QOMQNMQKQZVIML-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Kanonische SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

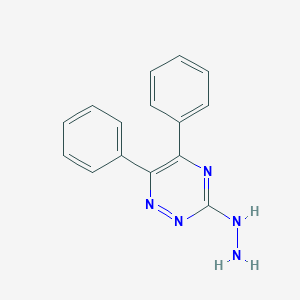

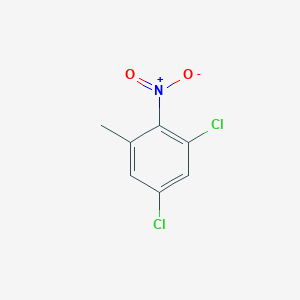

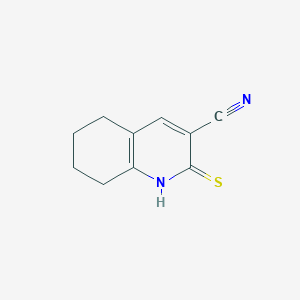

![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

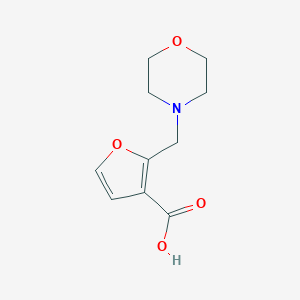

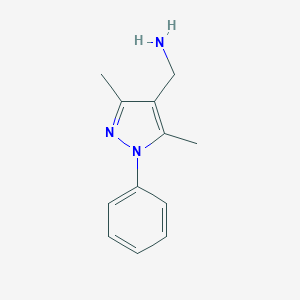

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)